Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate: is an organic compound with the molecular formula C17H15BrO2. It is a derivative of biphenyl, featuring a bromine atom at the 4’ position and a cyclopropane carboxylate ester group. This compound is typically a white to off-white crystalline solid and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate can be achieved through a multi-step process:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to produce 4’-bromo-[1,1’-biphenyl].
Formation of Cyclopropane Carboxylate: The brominated biphenyl is then reacted with cyclopropane carboxylic acid under esterification conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification reactions, utilizing optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Dehalogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Methyl 4’-bromo-[1,1’-biphenyl]-4-carboxylate: Similar structure but lacks the cyclopropane ring.
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Similar structure but has a hydroxy group instead of a bromine atom.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but has a trifluoromethyl group instead of a biphenyl group.
Uniqueness: Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate is unique due to its combination of a brominated biphenyl structure with a cyclopropane carboxylate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C17H15BrO2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
methyl 1-[4-(4-bromophenyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3 |
InChI Key |
NFFYDFKHDZIKSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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